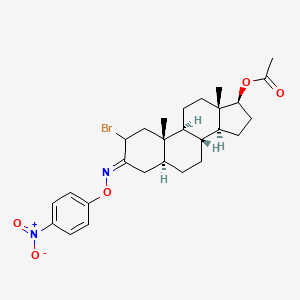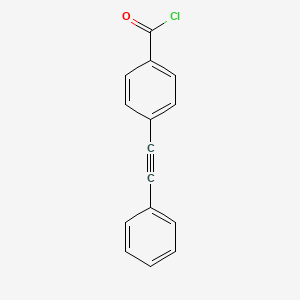
Benzoyl chloride, 4-(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 4-(phenylethynyl)-: is an organochlorine compound with the molecular formula C15H9ClO. It consists of a benzene ring substituted with a benzoyl chloride group and a phenylethynyl group. This compound is a colorless to pale yellow liquid with a pungent odor and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing Benzoyl chloride, 4-(phenylethynyl)- involves the Sonogashira coupling reaction.
Chlorination of Benzyl Alcohol: Another method involves the chlorination of benzyl alcohol to produce benzoyl chloride, which can then be further reacted with phenylacetylene to form the desired compound.
Industrial Production Methods: Industrial production of Benzoyl chloride, 4-(phenylethynyl)- often involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 4-(phenylethynyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives under specific conditions.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Oxidation Reactions: The major product is typically a benzoic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzoyl chloride, 4-(phenylethynyl)- is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: The compound has been studied for its potential use in developing novel antimicrobial agents due to its ability to inhibit bacterial growth.
Industry:
Wirkmechanismus
The mechanism of action of Benzoyl chloride, 4-(phenylethynyl)- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylethynyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: Similar in structure but lacks the phenylethynyl group, making it less versatile in certain synthetic applications.
4-Phenylbenzyl Chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, leading to different reactivity and applications.
2,4-Dichlorobenzoyl Chloride: Contains additional chlorine atoms, which can influence its reactivity and use in different chemical processes.
Uniqueness: Benzoyl chloride, 4-(phenylethynyl)- is unique due to the presence of both the benzoyl chloride and phenylethynyl groups, providing a combination of reactivity and structural features that are valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
25851-08-5 |
|---|---|
Molekularformel |
C15H9ClO |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
4-(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H |
InChI-Schlüssel |
NKCNPEOJYAQBMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


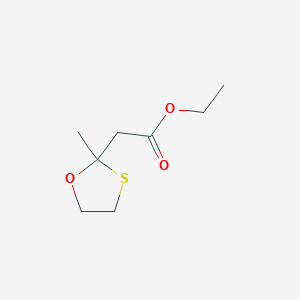
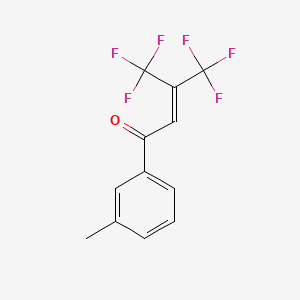
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
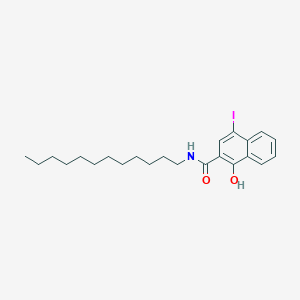
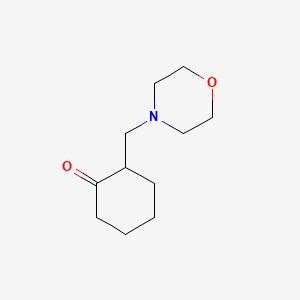
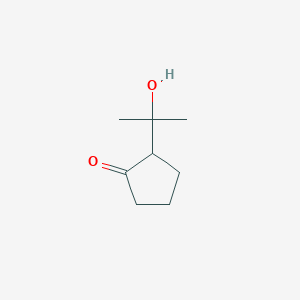
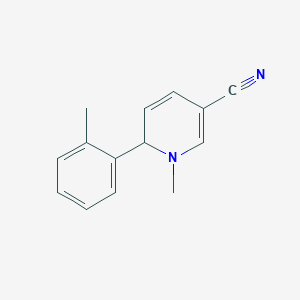
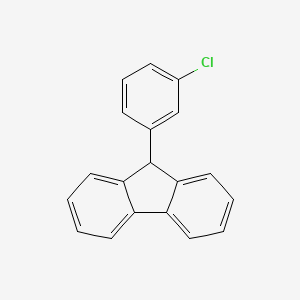
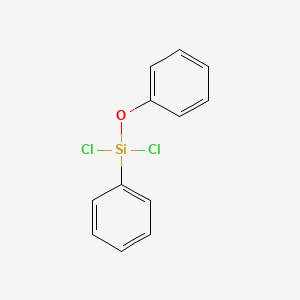

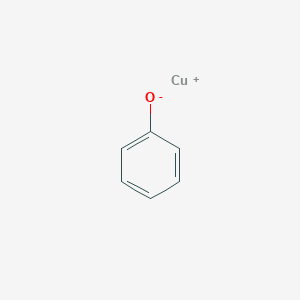
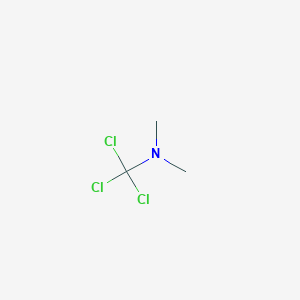
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
